molecular formula C11H22ClN3O B7048922 1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride

1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride

Cat. No.: B7048922
M. Wt: 247.76 g/mol
InChI Key: JYUBEHIYFIXBCQ-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a urea moiety linked to a tetrahydropyridine ring, which is further substituted with diethyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

1,1-diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c1-3-14(4-2)11(15)13-9-10-5-7-12-8-6-10;/h5,12H,3-4,6-9H2,1-2H3,(H,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUBEHIYFIXBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCC1=CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring. One common method involves the reaction of a suitable precursor, such as 4-piperidone, with ethylamine under reductive amination conditions to form the tetrahydropyridine intermediate. This intermediate is then reacted with diethylamine and an isocyanate derivative to form the urea linkage. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form more saturated analogs.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated urea analogs.

Scientific Research Applications

1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diethyl-3-(pyridin-4-ylmethyl)urea: Lacks the tetrahydropyridine ring, making it less flexible.

    1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)thiourea: Contains a thiourea moiety instead of urea, altering its reactivity.

Uniqueness

1,1-Diethyl-3-(1,2,3,6-tetrahydropyridin-4-ylmethyl)urea;hydrochloride is unique due to its combination of a tetrahydropyridine ring and urea moiety, which imparts specific chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it versatile for various applications.

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